3-Ethoxy-4-[(4-fluorobenzyl)oxy]benzoyl chloride
Overview
Description
3-Ethoxy-4-[(4-fluorobenzyl)oxy]benzoyl chloride is a chemical compound with the molecular formula C16H14ClFO3 and a molecular weight of 308.74 g/mol . This compound is primarily used in proteomics research and is known for its specific chemical properties that make it valuable in various scientific applications .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Ethoxy-4-[(4-fluorobenzyl)oxy]benzoyl chloride typically involves the reaction of 3-ethoxy-4-hydroxybenzoic acid with 4-fluorobenzyl chloride in the presence of a base such as potassium carbonate. The resulting intermediate is then treated with thionyl chloride to form the final product . The reaction conditions usually require a controlled temperature and an inert atmosphere to prevent unwanted side reactions.
Industrial Production Methods
In an industrial setting, the production of this compound follows a similar synthetic route but on a larger scale. The process involves the use of industrial-grade reagents and solvents, and the reactions are carried out in large reactors with precise control over temperature, pressure, and reaction time to ensure high yield and purity of the product .
Chemical Reactions Analysis
Types of Reactions
3-Ethoxy-4-[(4-fluorobenzyl)oxy]benzoyl chloride undergoes various types of chemical reactions, including:
Substitution Reactions: This compound can participate in nucleophilic substitution reactions where the chloride group is replaced by other nucleophiles.
Oxidation and Reduction Reactions: It can undergo oxidation to form corresponding carboxylic acids or reduction to form alcohols.
Hydrolysis: The compound can be hydrolyzed to form 3-ethoxy-4-[(4-fluorobenzyl)oxy]benzoic acid.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include amines, alcohols, and thiols, typically under basic conditions.
Oxidation: Reagents such as potassium permanganate or chromium trioxide are used under acidic conditions.
Reduction: Reagents like lithium aluminum hydride or sodium borohydride are used under anhydrous conditions.
Major Products
The major products formed from these reactions include substituted benzoyl derivatives, carboxylic acids, and alcohols, depending on the specific reaction conditions and reagents used .
Scientific Research Applications
3-Ethoxy-4-[(4-fluorobenzyl)oxy]benzoyl chloride is widely used in scientific research, particularly in the following fields:
Chemistry: It is used as a building block in the synthesis of more complex molecules and in the study of reaction mechanisms.
Biology: The compound is used in proteomics research to study protein interactions and functions.
Industry: The compound is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 3-Ethoxy-4-[(4-fluorobenzyl)oxy]benzoyl chloride involves its ability to act as an electrophile in various chemical reactions. The chloride group is a good leaving group, making the compound reactive towards nucleophiles. This reactivity is exploited in the synthesis of various derivatives and in the study of reaction mechanisms .
Comparison with Similar Compounds
Similar Compounds
- 3-Ethoxy-4-[(2-fluorobenzyl)oxy]benzoyl chloride
- 3-Ethoxy-4-[(4-chlorobenzyl)oxy]benzoyl chloride
- 3-Ethoxy-4-[(4-methylbenzyl)oxy]benzoyl chloride
Uniqueness
3-Ethoxy-4-[(4-fluorobenzyl)oxy]benzoyl chloride is unique due to the presence of the fluorine atom, which imparts specific electronic properties to the molecule. This makes it particularly useful in the study of fluorine-containing compounds and their interactions in biological systems .
Properties
IUPAC Name |
3-ethoxy-4-[(4-fluorophenyl)methoxy]benzoyl chloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14ClFO3/c1-2-20-15-9-12(16(17)19)5-8-14(15)21-10-11-3-6-13(18)7-4-11/h3-9H,2,10H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JSYROGMPZXMVDX-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=C(C=CC(=C1)C(=O)Cl)OCC2=CC=C(C=C2)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14ClFO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
308.73 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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